molecular formula C28H25NO4 B2727655 1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid CAS No. 2413869-30-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid

Cat. No. B2727655
CAS RN: 2413869-30-2
M. Wt: 439.511
InChI Key: XYNZTHFAHLTKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The molecular structure of these compounds typically includes the fluorene ring system attached to a carbonyl group, which is linked to the rest of the molecule via an oxygen atom .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the free amino group to participate in the formation of peptide bonds .


Physical And Chemical Properties Analysis

Fmoc-protected amino acids are typically solid at room temperature. They have a high molecular weight and are stable under standard conditions .

Scientific Research Applications

  • Synthesis Methods :

    • An efficient synthesis of spiro dihydrofuran fluorene derivatives using a [3+2] oxidative cycloaddition mediated by ceric ammonium nitrate is reported, demonstrating the compound's utility in creating fluorene derivatives (Savitha, Niveditha, Muralidharan, & Perumal, 2007).
  • Material Properties :

    • Research on novel polyimides derived from spiro(fluorene-9,9′-xanthene) highlights their organosolubility, optical transparency, and thermal stability. This indicates potential applications in materials science for creating transparent, flexible, and strong films with low moisture absorption and dielectric constants (Zhang et al., 2010).
  • Protective Groups in Synthesis :

    • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , has been used to protect hydroxy-groups in synthesis, demonstrating its versatility in organic synthesis and the preparation of complex molecules (Gioeli & Chattopadhyaya, 1982).
  • Photochromic Properties :

  • Electron Acceptor in Solar Cells :

    • The synthesis and characterization of a novel three-dimensional non-fullerene electron acceptor using spiro[fluorene-9,9′-xanthene] demonstrate its potential application in solar cell technology (Kadam et al., 2018).
  • Drug Synthesis :

    • While specific to drug synthesis, it's noteworthy that the compound has been used in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives, highlighting its relevance in pharmaceutical chemistry (González-Vera, García-López, & Herranz, 2005).

Mechanism of Action

The Fmoc group plays a crucial role in peptide synthesis by protecting the amino group from unwanted reactions. After the peptide bond formation, the Fmoc group can be selectively removed without affecting the peptide bond .

Safety and Hazards

As with all chemicals, Fmoc-protected amino acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, or on the use of these compounds in the synthesis of more complex biological molecules .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4/c30-26(31)18-11-12-24-25(15-18)29(17-28(24)13-5-6-14-28)27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,15,23H,5-6,13-14,16-17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNZTHFAHLTKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C3=C2C=CC(=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.